molecular formula C11H20N2 B11911065 1-Cyclopentyl-1,2-diazaspiro[2.5]octane

1-Cyclopentyl-1,2-diazaspiro[2.5]octane

Cat. No.: B11911065
M. Wt: 180.29 g/mol
InChI Key: FTQAMIBSZDXVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1,2-diazaspiro[2.5]octane is a chemical compound with the molecular formula C11H20N2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane typically involves the reaction of cyclopentanone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired spiro compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-1,2-diazaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclopentyl-1,2-diazaspiro[2.5]octane

InChI

InChI=1S/C11H20N2/c1-4-8-11(9-5-1)12-13(11)10-6-2-3-7-10/h10,12H,1-9H2

InChI Key

FTQAMIBSZDXVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN2C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.